![molecular formula C5H7N3OS2 B043262 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 38583-51-6](/img/structure/B43262.png)

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

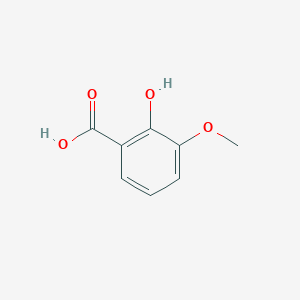

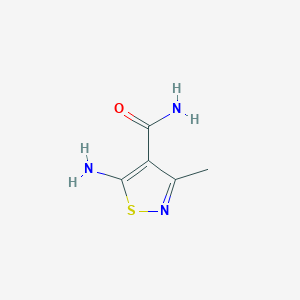

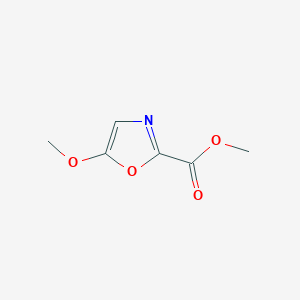

“N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C5H7N3OS2 . It has an average mass of 189.259 Da and a monoisotopic mass of 189.003052 Da .

Molecular Structure Analysis

The molecular structure of “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . The compound also contains a methylsulfanyl group and an acetamide group .Physical And Chemical Properties Analysis

“N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 46.2±0.4 cm3, and it has a polar surface area of 108 Å2 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Application in Medical Research

Field

Summary of the Application

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is an inhibitor of the enzyme carbonic anhydrase . It is used in the control of fluid secretion, treatment of certain convulsive disorders, and promotion of diuresis in instances of abnormal fluid retention .

Methods of Application

The compound is administered orally in the form of extended-release capsules . Each capsule contains 500 mg of acetazolamide .

Results or Outcomes

The inhibitory action of this compound decreases the secretion of aqueous humor and results in a drop in intraocular pressure . It also retards abnormal, paroxysmal, excessive discharge from central nervous system neurons . The diuretic effect is due to its action in the kidney on the reversible reaction involving hydration of carbon dioxide and dehydration of carbonic acid .

Application in Biological Research

Field

Summary of the Application

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is used in research to study its effects on water permeability of membranes by interacting with aquaporins .

Methods of Application

The specific methods of application in this field are not detailed in the sources. However, it is likely that the compound is introduced to the biological system under study, and its effects on water permeability are then measured.

Results or Outcomes

The outcomes of such studies are not specified in the sources. However, the aim of such research would be to understand the mechanisms of water transport in cells and potentially develop new therapeutic strategies.

Application in Cancer Research

Field

Summary of the Application

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” has been studied for its potential antiproliferative activity against certain types of cancer cells .

Methods of Application

The compound is typically introduced to the cancer cell lines in a controlled laboratory setting, and its effects on cell proliferation are then measured .

Results or Outcomes

The compound has shown good antiproliferative activity against A549 lung carcinoma cells . However, the specific outcomes of these studies are not detailed in the sources.

Application in Neurology

Field

Summary of the Application

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is used in the treatment of certain convulsive disorders, such as epilepsy .

Results or Outcomes

Inhibition of carbonic anhydrase in the central nervous system appears to retard abnormal, paroxysmal, excessive discharge from central nervous system neurons .

Application in Increasing Cerebral Blood Flow

Summary of the Application

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is used in research to study its effects on increasing cerebral blood flow .

Methods of Application

The specific methods of application in this field are not detailed in the sources. However, it is likely that the compound is introduced to the biological system under study, and its effects on cerebral blood flow are then measured.

Results or Outcomes

The outcomes of such studies are not specified in the sources. However, the aim of such research would be to understand the mechanisms of blood flow in the brain and potentially develop new therapeutic strategies.

Application in Chemical Research

Field

Summary of the Application

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is used in research to study its chemical properties and potential applications .

Direcciones Futuras

The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .

Propiedades

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQNHXGAGXWLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326099 |

Source

|

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

CAS RN |

38583-51-6 |

Source

|

| Record name | NSC523936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)